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Cat. No.: B131780 Get Quote

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-bromo-1-
methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental

properties of 3-bromo-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal

chemistry and organic synthesis. Due to its structural features, it serves as a valuable building

block for the synthesis of more complex molecules with potential pharmacological activities.[1]

[2][3] This document collates available experimental data for its physical and chemical

properties and provides a detailed synthesis protocol. In the absence of published, peer-

reviewed experimental spectra for this specific molecule, this guide presents predicted

spectroscopic data based on the analysis of closely related compounds and established

principles. Furthermore, it outlines a theoretical framework for its properties based on common

computational chemistry methods. The guide also visualizes the synthesis workflow and its

potential role in the drug discovery pipeline, adhering to specified technical and formatting

requirements.

Introduction
3-bromo-1-methyl-1H-pyrazole (CAS No: 151049-87-5) is a substituted pyrazole, a class of

five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole
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scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous

approved drugs with a wide range of biological activities, including anti-inflammatory,

anticancer, and antimicrobial properties.[2][3][4] The presence of a bromine atom at the 3-

position and a methyl group at the 1-position of the pyrazole ring offers specific steric and

electronic properties, making it a versatile intermediate for further chemical modifications,

particularly in the development of novel therapeutic agents.[1] This guide aims to consolidate

the known experimental data and provide a robust theoretical framework for understanding the

properties of this compound.

Physical and Chemical Properties
The experimental physical properties of 3-bromo-1-methyl-1H-pyrazole have been reported

by various chemical suppliers. These properties are summarized in Table 1.

Property Experimental Value

Molecular Formula C₄H₅BrN₂

Molecular Weight 161.00 g/mol

Appearance Liquid

Boiling Point 204-210 °C at 760 mmHg

Density 1.585 g/mL at 25 °C

Refractive Index (n20/D) 1.528

Flash Point 106.66 °C

Spectroscopic Properties
Detailed experimental spectra for 3-bromo-1-methyl-1H-pyrazole are not extensively

published in peer-reviewed literature. However, based on data from related pyrazole

derivatives and general principles of spectroscopy, the expected and theoretical data are

presented below.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Theoretical NMR chemical shifts can be calculated using Density Functional Theory (DFT) with

the Gauge-Including Atomic Orbital (GIAO) method, a common approach for predicting the

NMR spectra of organic molecules.[7][8] The predicted values in the tables below are based on

such theoretical approaches and are compared with expected experimental values derived

from similar structures found in the literature.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton

Predicted
Experimental
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Theoretical
Chemical Shift
(δ, ppm)

H-4 ~6.3 Doublet (d) ~2.5 6.2-6.4

H-5 ~7.4 Doublet (d) ~2.5 7.3-7.5

-CH₃ ~3.8 Singlet (s) N/A 3.7-3.9

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon
Predicted Experimental
Chemical Shift (δ, ppm)

Theoretical Chemical Shift
(δ, ppm)

C-3 ~120 118-122

C-4 ~108 106-110

C-5 ~130 128-132

-CH₃ ~37 36-38

Fourier-Transform Infrared (FT-IR) Spectroscopy and
Mass Spectrometry (MS)
The expected major peaks in the FT-IR spectrum and the key fragments in the mass spectrum

are outlined in Table 4.

Table 4: Predicted FT-IR and Mass Spectrometry Data
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Spectroscopic Technique Predicted Experimental Values

FT-IR (cm⁻¹)

~3100-3000 (C-H aromatic stretch), ~2950-2850

(C-H aliphatic stretch), ~1600-1450 (C=C and

C=N ring stretching), ~1100-1000 (C-N

stretching), ~700-600 (C-Br stretching)

Mass Spectrometry (m/z)
160/162 ([M]⁺, isotopic pattern for Br), 145/147

([M-CH₃]⁺), 81 ([M-Br]⁺)

Chemical Reactivity and Synthesis
3-bromo-1-methyl-1H-pyrazole is primarily used as an intermediate in organic synthesis.[1]

The bromine atom at the C-3 position is susceptible to various substitution reactions, including

cross-coupling reactions (e.g., Suzuki, Sonogashira), which allow for the introduction of diverse

functional groups.[5] The pyrazole ring itself is generally stable to many reaction conditions.

A common synthetic route to 3-bromo-1-methyl-1H-pyrazole involves the diazotization of 1-

methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with a bromide source.[1]

Starting Material

Reagents

Product

1-methyl-1H-pyrazol-3-amine

1. NaNO₂, HBr (aq)
2. CuBr, HBr (aq)

 Diazotization & Sandmeyer Reaction 

3-bromo-1-methyl-1H-pyrazole
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Click to download full resolution via product page

A simplified workflow for the synthesis of 3-bromo-1-methyl-1H-pyrazole.

Potential Applications in Drug Discovery
While specific biological activities of 3-bromo-1-methyl-1H-pyrazole are not widely reported,

its role as a synthetic intermediate is significant. Pyrazole derivatives have been investigated

for a vast range of therapeutic applications.[2][3] This compound can be used as a starting

point to generate libraries of novel compounds for high-throughput screening against various

biological targets.

3-bromo-1-methyl-1H-pyrazole
(Building Block)

Chemical Modification
(e.g., Cross-Coupling Reactions)

Library of Novel
Pyrazole Derivatives

High-Throughput
Biological Screening

Hit Identification and
Lead Optimization Potential Drug Candidate

Click to download full resolution via product page

Logical workflow of 3-bromo-1-methyl-1H-pyrazole in a drug discovery pipeline.

Experimental Protocols
Synthesis of 3-bromo-1-methyl-1H-pyrazole[1]
Materials:

1-methyl-1H-pyrazol-3-amine

Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Ethyl acetate and hexane (for chromatography)

Procedure:

A solution of 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL) is

prepared and cooled in an ice bath.

An aqueous solution (2.06 mL) of sodium nitrite (1.56 g) is added dropwise to the cooled

solution. The reaction mixture is stirred under ice bath cooling for 30 minutes.

A solution of copper(I) bromide (7.39 g) in hydrobromic acid (14.0 mL) is then slowly added

to the reaction mixture.

The reaction is stirred under ice bath cooling for an extended period (e.g., 30 hours).

Upon completion, the reaction mixture is neutralized with saturated aqueous sodium

bicarbonate.

The product is extracted with dichloromethane. The organic layer is washed with water and

brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure, and the residue is purified by silica gel

column chromatography using an ethyl acetate/hexane eluent system to yield 3-bromo-1-
methyl-1H-pyrazole.

Spectroscopic Characterization
General Protocol:

¹H and ¹³C NMR: Spectra are to be recorded on a 300 or 400 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal

standard.

FT-IR: The spectrum is to be recorded on an FT-IR spectrometer, and the sample can be

analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).
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Mass Spectrometry: Mass spectra are to be obtained using an electron ionization (EI) mass

spectrometer.

Conclusion
3-bromo-1-methyl-1H-pyrazole is a valuable heterocyclic building block with well-defined

physical properties. While detailed peer-reviewed experimental spectroscopic data is sparse,

its structural characteristics can be reliably predicted using modern computational methods and

by comparison with related compounds. Its primary importance lies in its utility in synthetic

organic and medicinal chemistry, providing a versatile scaffold for the generation of novel

molecules with potential therapeutic applications. This guide serves as a foundational resource

for researchers working with this compound, consolidating available data and providing a

framework for its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at:
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bromo-1-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b131780#theoretical-vs-experimental-properties-of-3-bromo-1-methyl-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

